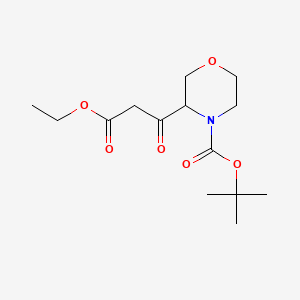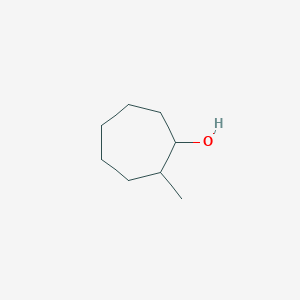
(S)-2-Amino-2-(2-fluoropyridin-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2-(2-fluoropyridin-3-yl)ethan-1-ol is a chiral compound that features an amino group, a fluoropyridine moiety, and an ethanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2-fluoropyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoropyridine and glycine derivatives.
Reaction Conditions: The reaction conditions often involve the use of protecting groups to safeguard functional groups during the synthesis. Common reagents include bases like sodium hydride and solvents such as tetrahydrofuran (THF).
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques, often employing chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-2-(2-fluoropyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include imines, oximes, reduced amines, and substituted pyridine derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-2-(2-fluoropyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which (S)-2-Amino-2-(2-fluoropyridin-3-yl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the fluoropyridine moiety can participate in π-π interactions and halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-fluoropyridin-3-yl)ethan-1-ol: Lacks the amino group, making it less versatile in forming hydrogen bonds.
2-Amino-2-(3-fluoropyridin-2-yl)ethan-1-ol: The position of the fluorine atom is different, which can affect its reactivity and interactions.
2-Amino-2-(2-chloropyridin-3-yl)ethan-1-ol: The chlorine atom can participate in different types of interactions compared to fluorine.
Uniqueness
(S)-2-Amino-2-(2-fluoropyridin-3-yl)ethan-1-ol is unique due to its specific combination of functional groups and chiral center, which provide a distinct set of chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity in biological systems.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C7H9FN2O |
|---|---|
Poids moléculaire |
156.16 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(2-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H9FN2O/c8-7-5(6(9)4-11)2-1-3-10-7/h1-3,6,11H,4,9H2/t6-/m1/s1 |
Clé InChI |
OXIGJKMWTQUXFQ-ZCFIWIBFSA-N |
SMILES isomérique |
C1=CC(=C(N=C1)F)[C@@H](CO)N |
SMILES canonique |
C1=CC(=C(N=C1)F)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13620084.png)


